molecular formula C11H7Cl2NO3S B14521938 3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate CAS No. 62581-03-7

3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate

Cat. No.: B14521938
CAS No.: 62581-03-7
M. Wt: 304.1 g/mol
InChI Key: VVSKYJHLGWZAFY-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and properties.

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group but different pharmacological effects.

    Linuron: A phenylurea herbicide with a dichlorophenyl group, used for controlling weed growth.

Uniqueness

3-(3,4-Dichlorophenyl)-2-oxo-2,3-dihydro-1,3-thiazol-4-yl acetate is unique due to its thiazole ring structure combined with the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62581-03-7

Molecular Formula

C11H7Cl2NO3S

Molecular Weight

304.1 g/mol

IUPAC Name

[3-(3,4-dichlorophenyl)-2-oxo-1,3-thiazol-4-yl] acetate

InChI

InChI=1S/C11H7Cl2NO3S/c1-6(15)17-10-5-18-11(16)14(10)7-2-3-8(12)9(13)4-7/h2-5H,1H3

InChI Key

VVSKYJHLGWZAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CSC(=O)N1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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